molecular formula C10H7BrFNO2 B1484663 Methyl 2-bromo-5-cyano-4-fluorophenylacetate CAS No. 1805188-73-1

Methyl 2-bromo-5-cyano-4-fluorophenylacetate

Cat. No.: B1484663
CAS No.: 1805188-73-1
M. Wt: 272.07 g/mol
InChI Key: HMLCZLFHNYHVCF-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-cyano-4-fluorophenylacetate is an organic compound with a complex structure that includes bromine, cyano, and fluorine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-5-cyano-4-fluorophenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of cyano and fluorine groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-5-cyano-4-fluorophenylacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions can yield various substituted phenylacetates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 2-bromo-5-cyano-4-fluorophenylacetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its role in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-cyano-4-fluorophenylacetate involves its interaction with various molecular targets. The presence of bromine, cyano, and fluorine groups allows it to participate in specific binding interactions and chemical reactions. These interactions can influence biological pathways and chemical processes, making it a valuable compound in research and development.

Comparison with Similar Compounds

  • Methyl 4-bromo-5-cyano-2-fluorophenylacetate
  • Methyl 5-bromo-4-chloro-2-fluorobenzoate

Comparison: Methyl 2-bromo-5-cyano-4-fluorophenylacetate is unique due to its specific substitution pattern, which can influence its reactivity and applications

Properties

IUPAC Name

methyl 2-(2-bromo-5-cyano-4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-15-10(14)3-6-2-7(5-13)9(12)4-8(6)11/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLCZLFHNYHVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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